Molecular Weight: Fragment Screening Advantage
The target compound's molecular weight (243.26 g/mol) is 76.1 g/mol lower than that of the 3-benzyl analog (319.36 g/mol), a 23.8% reduction . This places the 3-methyl derivative well within the Rule-of-Three space for fragment-based screening (MW < 300 Da), whereas the 3-benzyl analog exceeds this limit, making the 3-methyl compound a superior starting point for fragment growth campaigns [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 243.26 g/mol |
| Comparator Or Baseline | 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol (CAS 13387-93-4): 319.36 g/mol |
| Quantified Difference | ΔMW = -76.1 g/mol (-23.8%) |
| Conditions | Calculated from molecular formulas: C13H13N3O2 vs. C19H17N3O2 |
Why This Matters
A lower molecular weight directly correlates with higher probability of passive membrane permeability and oral bioavailability, making the 3-methyl compound a more versatile chemical probe for intracellular target engagement studies.
- [1] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
